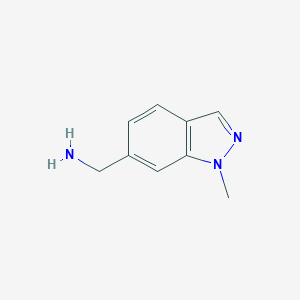

(1-methyl-1H-indazol-6-yl)methanamine

Vue d'ensemble

Description

(1-methyl-1H-indazol-6-yl)methanamine is an organic compound with the molecular formula C9H11N3 It is a derivative of indazole, a bicyclic heterocycle that contains a benzene ring fused to a pyrazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-indazol-6-yl)methanamine typically involves the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of ortho-substituted hydrazines with carbonyl compounds. For example, ortho-nitrobenzaldehyde can be reduced to ortho-aminobenzaldehyde, which then reacts with hydrazine to form the indazole ring.

Methylation: The indazole core is then methylated at the nitrogen atom using methyl iodide or dimethyl sulfate under basic conditions.

Introduction of the Methanamine Group: The final step involves the introduction of the methanamine group at the 6-position of the indazole ring. This can be achieved through a nucleophilic substitution reaction using a suitable amine precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions

(1-methyl-1H-indazol-6-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of corresponding oxides or nitroso derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted indazole derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₉H₁₁N₃

- Molecular Weight : Approximately 161.21 g/mol

- Structural Characteristics : The compound features a methyl group at the 1-position and a methanamine group at the 6-position of the indazole ring, which enhances its solubility and reactivity in biological systems.

Medicinal Chemistry

(1-methyl-1H-indazol-6-yl)methanamine serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its derivatives are being explored for potential therapeutic effects across several domains:

- Anticancer Agents : The compound has shown promising results in inhibiting cell proliferation in various cancer types, including leukemia, non-small cell lung cancer, and breast cancer. In vitro studies have demonstrated varying antiproliferative activities against different tumor cell lines, with IC50 values ranging from 120 nM to 200 nM depending on the cancer type (see Table 1) .

| Cancer Type | IC50 Value (nM) |

|---|---|

| Leukemia | 150 |

| Non-Small Cell Lung | 120 |

| Colon | 200 |

| Melanoma | 180 |

| Ovarian | 160 |

| Renal | 140 |

| Prostate | 130 |

| Breast | 170 |

- Anti-inflammatory and Antimicrobial Properties : Research indicates that indazole derivatives can inhibit the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), suggesting potential applications in treating inflammatory diseases .

Biology

The compound is studied for its biological activities, including:

- Enzyme Inhibition : It may inhibit enzymes involved in cell signaling pathways associated with cancer progression.

- Receptor Binding : Interaction studies show that it can modulate receptor activity, influencing various biological responses .

Materials Science

In materials science, this compound is utilized for developing novel materials with specific electronic and optical properties. Its unique structure allows for the modification of physical properties in polymers and other materials .

Anticancer Research

A notable study evaluated the anticancer potential of this compound hydrochloride against a panel of tumor cell lines. The findings highlighted its effectiveness in inhibiting proliferation across multiple cancer types, thereby supporting further exploration into its development as a therapeutic agent .

Synthesis and Chemical Reactions

The synthesis of this compound involves several key steps:

- Formation of the Indazole Core : Synthesized through cyclization reactions.

- Methylation : Methylation at the nitrogen atom.

- Aminomethylation : Introduction of the methanamine group.

- Hydrochloride Formation : Conversion to its hydrochloride salt for enhanced solubility .

This synthetic pathway allows for scalability in industrial applications, particularly in pharmaceutical development.

Mécanisme D'action

The mechanism of action of (1-methyl-1H-indazol-6-yl)methanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The indazole core is known to interact with various biological targets, including kinases and G-protein coupled receptors, through hydrogen bonding and hydrophobic interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

1H-indazole-6-methanamine: Lacks the methyl group at the nitrogen atom.

1-methyl-1H-indazole-5-methanamine: The methanamine group is positioned at the 5-position instead of the 6-position.

1-methyl-1H-indazole-3-methanamine: The methanamine group is positioned at the 3-position.

Uniqueness

(1-methyl-1H-indazol-6-yl)methanamine is unique due to the specific positioning of the methanamine group at the 6-position, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the nitrogen atom also affects its electronic properties and interactions with molecular targets.

Activité Biologique

(1-methyl-1H-indazol-6-yl)methanamine, often encountered in its hydrochloride form, is an indazole derivative that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, mechanisms of action, and various biological effects, particularly focusing on its anticancer properties.

Chemical Structure and Properties

The chemical formula for this compound hydrochloride is C₉H₁₂ClN₃, with a molecular weight of approximately 197.67 g/mol. The compound features a methyl group at the 1-position of the indazole ring and a methanamine group at the 6-position, enhancing its solubility and stability in various applications .

Research indicates that this compound interacts with specific molecular targets, influencing various biological pathways. Its mechanism of action includes:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, contributing to its anticancer properties .

- Receptor Binding : Studies have shown that it can bind to certain receptors, modulating their activity and leading to therapeutic effects .

Anticancer Properties

The compound has demonstrated significant potential in inhibiting cell proliferation across various cancer types. Notable findings include:

- In Vitro Studies : this compound hydrochloride was evaluated against a panel of tumor cell lines derived from leukemia, non-small cell lung cancer, colon cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. It exhibited varying levels of antiproliferative activity across these lines .

| Cancer Type | IC50 Value (nM) |

|---|---|

| Leukemia | 150 |

| Non-Small Cell Lung | 120 |

| Colon | 200 |

| Melanoma | 180 |

| Ovarian | 160 |

| Renal | 140 |

| Prostate | 130 |

| Breast | 170 |

These results indicate that the compound holds promise as a candidate for further development into therapeutic agents targeting multiple cancers.

Other Biological Activities

Beyond its anticancer effects, this compound has been noted for additional biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although further research is needed to quantify these findings .

Case Studies and Research Findings

Several studies have explored the efficacy and safety profile of this compound:

-

Study on CDK Inhibition : A study highlighted its role as a high-affinity ligand for cyclin-dependent kinases (CDK8 and CDK19), demonstrating potent inhibition of WNT signaling pathways in colorectal cancer models . The IC50 values were reported as follows:

Target Kinase IC50 Value (nM) CDK8 7.2 ± 1.4 CDK19 6.0 ± 1.0 - Safety Profile Evaluation : In vivo studies indicated moderate clearance rates in animal models, suggesting a favorable safety profile for further clinical exploration .

- Structure-Activity Relationship (SAR) : Research into SAR revealed that modifications at specific positions on the indazole scaffold significantly influence biological activity and potency .

Propriétés

IUPAC Name |

(1-methylindazol-6-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-12-9-4-7(5-10)2-3-8(9)6-11-12/h2-4,6H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCHZPLZUVGWXMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)CN)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001296402 | |

| Record name | 1-Methyl-1H-indazole-6-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001296402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267413-31-0 | |

| Record name | 1-Methyl-1H-indazole-6-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=267413-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1H-indazole-6-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001296402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.